molecular formula C23H40O3 B14379120 Ethyl 11-(5-hexylfuran-2-YL)undecanoate CAS No. 88647-00-1

Ethyl 11-(5-hexylfuran-2-YL)undecanoate

Cat. No.: B14379120
CAS No.: 88647-00-1
M. Wt: 364.6 g/mol
InChI Key: CEFIVKLDINUMQK-UHFFFAOYSA-N
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Description

Ethyl 11-(5-hexylfuran-2-yl)undecanoate is a chemical compound with the molecular formula C23H40O3 and a molecular weight of 364.562 g/mol . . This compound is characterized by the presence of a furan ring substituted with a hexyl group and an undecanoate chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 11-(5-hexylfuran-2-yl)undecanoate typically involves the esterification of 11-(5-hexylfuran-2-yl)undecanoic acid with ethanol in the presence of an acid catalyst . The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Raw Material Preparation: Sourcing high-purity 11-(5-hexylfuran-2-yl)undecanoic acid and ethanol.

    Reaction Setup: Using large-scale reactors with efficient mixing and temperature control.

    Purification: Employing distillation or recrystallization to obtain the pure ester.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-(5-hexylfuran-2-yl)undecanoate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of lactones.

    Reduction: Formation of 11-(5-hexylfuran-2-yl)undecanol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 11-(5-hexylfuran-2-yl)undecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 11-(5-hexylfuran-2-yl)undecanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes and receptors involved in metabolic pathways.

    Pathways: Modulation of oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Ethyl 11-(5-hexylfuran-2-yl)undecanoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

88647-00-1

Molecular Formula

C23H40O3

Molecular Weight

364.6 g/mol

IUPAC Name

ethyl 11-(5-hexylfuran-2-yl)undecanoate

InChI

InChI=1S/C23H40O3/c1-3-5-6-13-16-21-19-20-22(26-21)17-14-11-9-7-8-10-12-15-18-23(24)25-4-2/h19-20H,3-18H2,1-2H3

InChI Key

CEFIVKLDINUMQK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=C(O1)CCCCCCCCCCC(=O)OCC

Origin of Product

United States

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